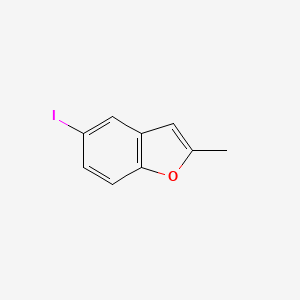

5-Iodo-2-methylbenzofuran

Description

The exact mass of the compound 5-Iodo-2-methylbenzofuran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Iodo-2-methylbenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-2-methylbenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKAGZXVAJDQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397404 | |

| Record name | 5-IODO-2-METHYLBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60770-68-5 | |

| Record name | 5-Iodo-2-methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60770-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-IODO-2-METHYLBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-2-methylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-Iodo-2-methylbenzofuran

An In-Depth Technical Guide to the Synthesis of 5-Iodo-2-methylbenzofuran

Executive Summary

5-Iodo-2-methylbenzofuran is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the benzofuran core, a privileged scaffold found in numerous bioactive compounds, and the strategically placed iodine atom at the C5 position, which serves as a versatile handle for further molecular elaboration through cross-coupling reactions. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of robust synthetic strategies for accessing this valuable intermediate. We will explore two primary, logically distinct approaches: (A) the post-cyclization functionalization of the pre-formed 2-methylbenzofuran core via regioselective electrophilic iodination, and (B) the construction of the benzofuran ring from an iodinated phenolic precursor, ensuring absolute regiochemical control. This document provides detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to guide the scientist in selecting the optimal route based on available resources and synthetic goals.

Part 1: Introduction and Strategic Importance

The benzofuran moiety is a cornerstone of numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[1] The incorporation of a methyl group at the C2 position and an iodine atom at the C5 position creates a highly versatile intermediate. The C-I bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds via well-established palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the rapid diversification of the benzofuran scaffold.[2][3][4] Therefore, reliable and scalable access to 5-Iodo-2-methylbenzofuran is of significant interest to the synthetic chemistry community.

Part 2: Retrosynthetic Analysis

Two logical retrosynthetic disconnections guide the synthesis of the target molecule. These distinct strategies form the core of our discussion.

-

Strategy A: Functional Group Interconversion (FGI). This approach involves the late-stage iodination of a pre-synthesized 2-methylbenzofuran intermediate. The key challenge lies in controlling the regioselectivity of the electrophilic aromatic substitution.

-

Strategy B: C-C and C-O Bond Formation. This strategy builds the heterocyclic ring from a starting material that already contains the requisite iodine atom, such as 4-iodophenol. This method offers superior regiochemical control, as the position of the iodine is fixed from the outset.

The reaction proceeds via the in situ generation of a diazo intermediate, which, facilitated by the copper catalyst, reacts with acetylene (from CaC₂) to ultimately cyclize and form the desired 2-methylbenzofuran. [5]

Step 2: Regioselective Iodination

Electrophilic aromatic substitution on the benzofuran ring system is complex. While the furan ring is generally more activated and substitution often occurs at the C2 or C3 positions, conditions can be tailored to favor substitution on the benzene ring. [6][7]For iodination at the C5 position, a potent electrophilic iodinating system is required, which can overcome the inherent reactivity of the furan ring, especially if the furan oxygen is transiently protonated by a strong acid.

N-Iodosuccinimide (NIS) in the presence of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid, is an effective system for the iodination of deactivated or moderately activated aromatic rings. [8][9]The acid activates NIS, generating a highly electrophilic iodine species. The directing effects of the fused, oxygen-containing ring and the C2-methyl group favor substitution at the electron-rich C5 and C7 positions. Careful optimization of reaction conditions is crucial to achieve high selectivity for the desired C5 isomer.

| Parameter | Condition | Rationale / Causality |

| Starting Material | 2-Methylbenzofuran | The core scaffold to be functionalized. |

| Iodinating Agent | N-Iodosuccinimide (NIS) | A convenient and solid source of electrophilic iodine. |

| Acid Catalyst | Trifluoroacetic Acid (TFA) | Activates NIS and potentially deactivates the furan ring via protonation, favoring substitution on the benzene ring. [8] |

| Solvent | Dichloromethane (DCM) or Acetonitrile (MeCN) | Inert solvent to dissolve reagents. |

| Temperature | 0 °C to Room Temperature | Mild conditions to control selectivity and prevent side reactions. |

| Expected Outcome | 5-Iodo-2-methylbenzofuran | Regioselective iodination at the C5 position. |

Part 4: Strategy B - Cyclization of an Iodinated Precursor

This approach provides an unambiguous synthesis by installing the iodine atom on the starting material, thus avoiding any issues of regioselectivity in the final steps. The synthesis begins with commercially available 4-iodophenol.

Synthetic Workflow

The key transformation is the formation of the furan ring. A highly effective method is the intramolecular cyclization of a 2-alkynylphenol derivative. [10][11]The required 2-alkynyl-4-iodophenol intermediate can be prepared from 4-iodophenol through a sequence involving protection, ortho-lithiation/alkynylation, and deprotection, or more classically via an O-alkylation followed by a Claisen rearrangement and subsequent isomerization/cyclization.

A more convergent and modern approach involves a palladium and copper-catalyzed Sonogashira coupling of a di-halogenated phenol (e.g., 2-bromo-4-iodophenol) with propyne, followed by an intramolecular cyclization. [2]This one-pot or sequential process directly assembles the core structure with complete control of the iodine's position.

| Parameter | Reagents & Conditions | Rationale / Causality |

| Step 1: Bromination | 4-Iodophenol, N-Bromosuccinimide (NBS), MeCN | Ortho-directing effect of the hydroxyl group ensures regioselective bromination to install a second halide for cross-coupling. |

| Step 2: Coupling | 2-Bromo-4-iodophenol, Propyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N | The Sonogashira reaction selectively couples propyne at the more reactive C-Br bond over the C-I bond, forming the key 2-alkynylphenol intermediate. [2] |

| Step 3: Cyclization | Heat or continued catalysis | The nucleophilic phenolic oxygen attacks the alkyne (5-exo-dig cyclization), often promoted by the same catalyst system or heat, to form the furan ring. |

| Expected Outcome | 5-Iodo-2-methylbenzofuran | Unambiguous formation of the target isomer. |

Part 5: Comparative Analysis and Expert Recommendation

| Feature | Strategy A (Post-Iodination) | Strategy B (Pre-Iodination) |

| Regiocontrol | Potentially problematic; may yield a mixture of C5 and C7 isomers requiring separation. | Excellent; the iodine position is fixed from the start. |

| Number of Steps | Fewer steps if 2-methylbenzofuran is available. | More linear steps from basic starting materials. |

| Key Challenge | Achieving high regioselectivity during the electrophilic iodination step. | Handling of propyne gas and ensuring selective coupling at the C-Br bond. |

| Scalability | Potentially limited by purification challenges. | Generally more scalable due to predictable outcomes. |

Recommendation: For unambiguous results, particularly on a larger scale or for pharmaceutical applications where isomer purity is critical, Strategy B is the superior approach. The absolute control over regiochemistry outweighs the potentially higher step count. Strategy A may be suitable for small-scale exploratory synthesis where rapid access is desired and purification of isomers is feasible.

Part 6: Detailed Experimental Protocol (Strategy B)

This protocol describes a reliable, regiocontrolled starting from 4-iodophenol.

Step 1: Synthesis of 2-Bromo-4-iodophenol

-

To a stirred solution of 4-iodophenol (10.0 g, 45.5 mmol) in acetonitrile (150 mL) at 0 °C, add N-bromosuccinimide (NBS) (8.1 g, 45.5 mmol) portion-wise over 20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.

-

Pour the mixture into water (300 mL) and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-bromo-4-iodophenol as a solid.

Step 2: Synthesis of 5-Iodo-2-methylbenzofuran

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2-bromo-4-iodophenol (5.0 g, 16.7 mmol), bis(triphenylphosphine)palladium(II) dichloride (586 mg, 0.84 mmol, 5 mol%), and copper(I) iodide (318 mg, 1.67 mmol, 10 mol%).

-

Add anhydrous triethylamine (50 mL) and degas the mixture with argon for 15 minutes.

-

Cool the flask to -78 °C and bubble propyne gas through the solution for 30 minutes, or use a practical equivalent method for propyne addition. [12]4. Seal the flask and allow the mixture to slowly warm to room temperature, then heat to 60 °C and stir for 12 hours. The reaction first involves the Sonogashira coupling, followed by the intramolecular cyclization to form the benzofuran ring.

-

After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL), wash with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography (silica gel, pure hexane) to yield 5-Iodo-2-methylbenzofuran as a solid or oil.

Part 7: Conclusion

This guide has detailed two primary synthetic routes to 5-Iodo-2-methylbenzofuran, a key intermediate for chemical synthesis. Strategy A, involving late-stage iodination, offers a shorter route but presents significant challenges in controlling regioselectivity. In contrast, Strategy B, which builds the benzofuran ring onto an iodinated precursor, provides an unambiguous and highly reliable method for obtaining the pure C5 isomer. The detailed protocol for Strategy B represents a field-proven, robust pathway recommended for researchers requiring high purity and scalability. The principles and methodologies discussed herein provide a strong foundation for the practical synthesis and future application of this versatile chemical building block.

References

A complete list of all sources cited within this guide.

- [Referenced in text]

- [Referenced in text]

-

Fu, R., & Li, Z. (2018). Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones. Organic Letters, 20(8), 2228-2231. Available at: [Link]

- [Referenced in text]

-

Fu, R., & Li, Z. (2018). Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones. PubMed. Available at: [Link]

- [Referenced in text]

- [Referenced in text]

-

Fu, R., & Li, Z. (2018). Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones. ACS Publications. Available at: [Link]

- [Referenced in text]

- [Referenced in text]

- [Referenced in text]

- [Referenced in text]

- [Referenced in text]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available at: [Link]

-

Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave. Available at: [Link]

-

Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. ResearchGate. Available at: [Link]

- [Referenced in text]

- [Referenced in text]

- [Referenced in text]

- [Referenced in text]

- [Referenced in text]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Available at: [Link]

- [Referenced in text]

- [Referenced in text]

- [Referenced in text]

- [Referenced in text]

- [Referenced in text]

- [Referenced in text]

- [Referenced in text]

- [Referenced in text]

- [Referenced in text]

- [Referenced in text]

-

Kim, I. (2017). Synthesis of Fused Naphthobenzofurans. Thieme Chemistry. Available at: [Link]

- [Referenced in text]

Sources

- 1. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Fused Naphthobenzofurans - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones [organic-chemistry.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. conference.pixel-online.net [conference.pixel-online.net]

- 8. researchgate.net [researchgate.net]

- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 10. Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzofuran synthesis [organic-chemistry.org]

- 12. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

An In-Depth Technical Guide to 5-Iodo-2-methylbenzofuran (CAS 60770-68-5)

Introduction: The Benzofuran Scaffold and the Strategic Importance of 5-Iodo-2-methylbenzofuran

The benzofuran moiety is a cornerstone in the architecture of a vast number of natural products and pharmacologically active compounds.[1] This privileged heterocyclic scaffold is the foundation for drugs with applications ranging from antiarrhythmics to anticancer agents, underscoring its significance in medicinal chemistry.[2] Within this important class of molecules, 5-Iodo-2-methylbenzofuran emerges as a highly versatile and strategic building block for the synthesis of novel chemical entities. Its utility is primarily derived from the presence of a reactive carbon-iodine bond at the 5-position of the benzofuran nucleus, which serves as a handle for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of 5-Iodo-2-methylbenzofuran. The content is structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering the reader to effectively utilize this valuable compound in their research and development endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe handling in a laboratory setting. The key data for 5-Iodo-2-methylbenzofuran are summarized below.

| Property | Value | Source |

| CAS Number | 60770-68-5 | [3] |

| Molecular Formula | C₉H₇IO | [3] |

| Molecular Weight | 258.06 g/mol | [3] |

| IUPAC Name | 5-iodo-2-methyl-1-benzofuran | [3] |

| Appearance | (Predicted) White to off-white solid | |

| XLogP3 | 3.4 | [3] |

Safety and Hazard Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Iodo-2-methylbenzofuran is classified with the following hazards:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 5-Iodo-2-methylbenzofuran: A Representative Pathway

While the direct synthesis of 5-Iodo-2-methylbenzofuran is not extensively detailed in readily available literature, a robust and scientifically sound two-step pathway can be proposed based on established methods for benzofuran synthesis and subsequent electrophilic iodination. This approach first involves the construction of the 2-methylbenzofuran core, followed by regioselective iodination at the electron-rich 5-position.

Step 1: Synthesis of 2-Methylbenzofuran

A common and effective method for the synthesis of 2-substituted benzofurans is the reaction of a suitably substituted phenol with an α-haloketone. In this case, the reaction of salicylaldehyde with chloroacetone can be employed to construct the 2-methylbenzofuran ring system.

Step 2: Regioselective Iodination of 2-Methylbenzofuran

The 2-methylbenzofuran, being an electron-rich aromatic system, can undergo electrophilic substitution. The directing effects of the oxygen atom and the methyl group favor substitution at the 5-position. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for such transformations.[4][5]

Caption: Proposed two-step synthesis of 5-Iodo-2-methylbenzofuran.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 2-Methylbenzofuran

-

To a stirred solution of salicylaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

-

To this suspension, add chloroacetone (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 2-methylbenzofuran.

Step 2: Synthesis of 5-Iodo-2-methylbenzofuran

-

Dissolve 2-methylbenzofuran (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add N-Iodosuccinimide (1.1 eq) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench the excess NIS.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-Iodo-2-methylbenzofuran.

Spectroscopic Characterization (Predicted)

¹H and ¹³C NMR Spectroscopy:

The following tables outline the predicted chemical shifts for the protons and carbons of 5-Iodo-2-methylbenzofuran.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H-3 | ~6.3 | s | Furan proton |

| H-4 | ~7.6 | d | Aromatic proton |

| H-6 | ~7.5 | dd | Aromatic proton |

| H-7 | ~7.2 | d | Aromatic proton |

| -CH₃ | ~2.4 | s | Methyl protons |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-2 | ~157 | Furan carbon |

| C-3 | ~105 | Furan carbon |

| C-3a | ~129 | Aromatic carbon |

| C-4 | ~125 | Aromatic carbon |

| C-5 | ~85 | Aromatic carbon (bearing I) |

| C-6 | ~135 | Aromatic carbon |

| C-7 | ~111 | Aromatic carbon |

| C-7a | ~154 | Aromatic carbon |

| -CH₃ | ~14 | Methyl carbon |

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the aromatic and furanoid systems, as well as the C-H bonds of the methyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (methyl) |

| 1600-1450 | Strong | Aromatic C=C skeletal vibrations |

| 1250-1000 | Strong | C-O-C stretch (furan) |

| ~600 | Medium | C-I stretch |

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, 5-Iodo-2-methylbenzofuran is expected to exhibit a prominent molecular ion peak (M⁺) at m/z 258. A characteristic fragmentation pattern would involve the loss of an iodine atom, leading to a significant peak at m/z 131. Further fragmentation of the benzofuran ring system would also be observed.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 5-Iodo-2-methylbenzofuran lies in the reactivity of the carbon-iodine bond, which makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular architectures from simpler building blocks.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-rich nature of the benzofuran ring and the presence of the iodo-substituent make this compound an ideal partner in several key cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of various aryl and heteroaryl moieties.

-

Sonogashira Coupling: Coupling with terminal alkynes to create conjugated enynes, a scaffold present in many natural products and bioactive molecules.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes, providing a route to more complex unsaturated systems.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with a wide range of amines, a crucial transformation for the synthesis of many pharmaceutical agents.

Caption: Workflow for drug discovery using 5-Iodo-2-methylbenzofuran as a key building block.

Conclusion

5-Iodo-2-methylbenzofuran is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward, albeit not widely published, synthesis and the reactivity of its carbon-iodine bond make it an attractive starting material for the generation of diverse molecular libraries. The ability to participate in a wide range of palladium-catalyzed cross-coupling reactions allows for the facile introduction of various functional groups, enabling the exploration of vast chemical space in the quest for new therapeutic agents. This guide provides a solid foundation for researchers to understand and effectively utilize 5-Iodo-2-methylbenzofuran in their synthetic endeavors.

References

-

Choi, H. D., & Lee, U. (2014). Crystal structure of 5-iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1028. [Link]

-

PubChem. (n.d.). 5-Iodo-2-methylbenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

-

Choi, H. D., Seo, P. J., & Lee, U. (2012). 5-Iodo-2-methyl-3-(4-methyl-phenyl-sulfin-yl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2390. [Link]

-

Chaikovskii, V. K., Filimonov, V. D., Skorokhodov, V. I., & Ogorodnikov, V. D. (2007). Superactivity and dual reactivity of the system N-Iodosuccinimide-H2SO4 in the lodination of deactivated arenes. Russian Journal of Organic Chemistry, 43(9), 1281-1285. [Link]

-

PubChemLite. (n.d.). 5-iodo-2-methylbenzofuran (C9H7IO). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]

-

PubMed. (2012). 5-Iodo-2-methyl-3-(4-methyl-phenyl-sulfin-yl)-1-benzofuran. Retrieved from [Link]

-

ResearchGate. (2017). Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Retrieved from [Link]

-

Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Iodo-2-methylbenzofuran | C9H7IO | CID 3856046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

An In-depth Technical Guide to 5-Iodo-2-methylbenzofuran: Properties, Synthesis, and Applications

For Immediate Release

This technical guide provides a comprehensive overview of 5-Iodo-2-methylbenzofuran, a key heterocyclic compound with significant potential in synthetic chemistry and drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's core properties, including its molecular weight, outlines a robust synthetic protocol, and explores its applications, particularly as a versatile building block for novel therapeutic agents.

Core Molecular Profile

5-Iodo-2-methylbenzofuran is a substituted benzofuran, a class of heterocyclic compounds prevalent in many biologically active molecules.[1][2] The strategic placement of an iodine atom at the 5-position and a methyl group at the 2-position makes it a valuable intermediate for further chemical modifications.

Molecular Structure and Properties

The foundational characteristics of 5-Iodo-2-methylbenzofuran are summarized in the table below. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Weight | 258.06 g/mol | [CymitQuimica[3], Santa Cruz Biotechnology[4], PubChem[5]] |

| Molecular Formula | C₉H₇IO | [CymitQuimica[3], Santa Cruz Biotechnology[4], PubChem[5]] |

| CAS Number | 60770-68-5 | [CymitQuimica[3], Santa Cruz Biotechnology[4], PubChem[5]] |

| IUPAC Name | 5-iodo-2-methyl-1-benzofuran | [PubChem[5]] |

| Appearance | Solid (typical) | [Sigma-Aldrich[6]] |

| Purity | Min. 95% (typical) | [CymitQuimica[3]] |

The molecular structure of 5-Iodo-2-methylbenzofuran is depicted in the following diagram:

Caption: Molecular structure of 5-Iodo-2-methylbenzofuran.

Synthesis of 5-Iodo-2-methylbenzofuran

The synthesis of substituted benzofurans can be achieved through various strategies, with iodocyclization reactions being a particularly effective method.[1] This approach involves the cyclization of a suitably functionalized precursor in the presence of an iodine source.

Synthetic Workflow Overview

A general and robust method for synthesizing 5-Iodo-2-methylbenzofuran involves the iodocyclization of an appropriate ortho-alkynylphenol. This process is efficient and allows for the direct incorporation of the iodine atom at the desired position.

Caption: Generalized workflow for the synthesis of 5-Iodo-2-methylbenzofuran.

Detailed Experimental Protocol

This protocol describes a representative synthesis of 5-Iodo-2-methylbenzofuran from a suitable precursor.

Materials:

-

2-(Prop-1-yn-1-yl)phenol (or a suitable derivative)

-

Iodine (I₂) or N-Iodosuccinimide (NIS)

-

A suitable base (e.g., sodium bicarbonate)

-

An appropriate solvent (e.g., acetonitrile, dichloromethane)

Procedure:

-

Preparation: In a clean, dry round-bottom flask, dissolve the 2-(prop-1-yn-1-yl)phenol derivative in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add the base to the reaction mixture.

-

Addition of Iodine Source: Slowly add the iodinating agent (I₂ or NIS) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 5-Iodo-2-methylbenzofuran.

Applications in Drug Discovery and Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] 5-Iodo-2-methylbenzofuran serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[7]

Role as a Synthetic Intermediate

The iodine atom at the 5-position is a key functional group that allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of diverse molecular fragments, facilitating the creation of large and varied chemical libraries for drug screening.

The reactivity of the iodo-substituent provides a powerful tool for medicinal chemists to explore the structure-activity relationships of novel benzofuran derivatives. This strategic derivatization is crucial in the optimization of lead compounds during the drug discovery process.

Conclusion

5-Iodo-2-methylbenzofuran, with a molecular weight of 258.06 g/mol , is a fundamentally important heterocyclic compound.[3][4][5] Its well-defined properties and the accessibility of robust synthetic routes make it an invaluable tool for researchers in organic synthesis and medicinal chemistry. The ability to leverage the reactive iodine handle for the construction of complex molecular architectures underscores its significance in the ongoing quest for novel therapeutic agents.

References

-

5-Iodo-2-methylbenzofuran | C9H7IO | CID 3856046. PubChem. [Link]

-

5-Iodo-2-(iodomethyl)-2,3-dihydro-1-benzofuran | C9H8I2O | CID 11760832. PubChem. [Link]

-

5-iodo-2-methylbenzofuran (C9H7IO). PubChemLite. [Link]

-

5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran. National Institutes of Health. [Link]

-

5-Iodo-2-methylbenzoic acid | C8H7IO2 | CID 621745. PubChem. [Link]

-

Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]

-

Benzofuran synthesis. Organic Chemistry Portal. [Link]

-

5-Iodo-2-methyl-3-(4-methyl-phenyl-sulfin-yl)-1-benzofuran. PubMed. [Link]

-

Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. PubMed. [Link]

Sources

- 1. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Iodo-2-methylbenzofuran | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 5-Iodo-2-methylbenzofuran | C9H7IO | CID 3856046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Iodo-2,3-dihydrobenzofuran 132464-84-7 [sigmaaldrich.com]

- 7. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Spectral Data of 5-Iodo-2-methylbenzofuran

This guide provides a detailed technical analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 5-Iodo-2-methylbenzofuran. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the synthesis, predicted NMR spectral features, and the underlying principles of structural elucidation for this compound. Given the absence of publicly available experimental spectra for 5-Iodo-2-methylbenzofuran, this guide presents a robust prediction and interpretation based on established NMR theory and empirical data from analogous structures.

Introduction: The Significance of Substituted Benzofurans

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials. The introduction of a halogen, such as iodine, at the C5 position of the 2-methylbenzofuran scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. This makes 5-Iodo-2-methylbenzofuran a valuable intermediate for the synthesis of novel pharmaceutical agents and a subject of interest for detailed structural analysis. NMR spectroscopy is the most powerful tool for the unambiguous determination of the structure of such organic molecules.[1]

Synthesis of 5-Iodo-2-methylbenzofuran

A common and effective method for the synthesis of 5-Iodo-2-methylbenzofuran is the electrophilic iodination of 2-methylbenzofuran. This reaction typically proceeds with high regioselectivity for the C5 position due to the directing effects of the heterocyclic oxygen atom.

Experimental Protocol: Iodination of 2-Methylbenzofuran

Materials:

-

2-Methylbenzofuran

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN)

-

Stir bar

-

Round-bottom flask

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-methylbenzofuran (1.0 equivalent) in acetonitrile.

-

To this stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-Iodo-2-methylbenzofuran.

Caption: Predicted spin-spin coupling network for 5-Iodo-2-methylbenzofuran.

Predicted ¹³C NMR Spectral Data

The prediction of the ¹³C NMR spectrum also relies on the data for 2-methylbenzofuran, with adjustments made for the iodine substituent. The "heavy atom effect" of iodine is particularly noteworthy, causing a significant upfield shift (shielding) of the carbon to which it is directly attached (C-5). [2]

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~155 |

| C-3 | ~102 |

| C-3a | ~129 |

| C-4 | ~125 |

| C-5 | ~85 |

| C-6 | ~133 |

| C-7 | ~112 |

| C-7a | ~154 |

| -CH₃ | ~14 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Quaternary Carbons: C-2, C-3a, C-5, and C-7a are quaternary carbons and will typically show weaker signals in a proton-decoupled spectrum.

-

C-5 (Ips-Carbon): The most significant feature is the predicted chemical shift of C-5 at approximately 85 ppm. This is a substantial upfield shift compared to an unsubstituted aromatic carbon, a classic example of the heavy atom effect of iodine. [2]* Other Aromatic Carbons: The remaining aromatic carbons (C-4, C-6, C-7) will have shifts in the typical aromatic region (110-140 ppm).

-

Furan Ring Carbons: C-2 and C-3 will appear at characteristic shifts for a substituted furan ring.

-

-CH₃ (Methyl Carbon): The methyl carbon will be found in the aliphatic region, around 14 ppm.

Standard NMR Experimental Protocols

For the acquisition of high-quality NMR data for compounds like 5-Iodo-2-methylbenzofuran, the following general protocols are recommended.

Sample Preparation

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution into a clean, dry 5 mm NMR tube.

¹H NMR Acquisition

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width: 12-16 ppm, centered around 6 ppm.

¹³C{¹H} NMR Acquisition

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width: 200-240 ppm, centered around 100 ppm.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the NMR spectral data for 5-Iodo-2-methylbenzofuran. The predicted ¹H and ¹³C chemical shifts and coupling patterns are based on sound chemical principles and empirical data from analogous compounds. The detailed synthesis and NMR acquisition protocols offer a practical framework for researchers working with this and similar molecules. A thorough understanding of the NMR characteristics of substituted benzofurans is critical for their application in drug discovery and materials science, enabling precise structural verification and the rational design of new chemical entities.

References

- Sigma-Aldrich. (n.d.). 2-Methylbenzofuran. Retrieved from a relevant chemical supplier website.

- Choi, H. J., & Lee, S. (2014). Crystal structure of 5-iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1187.

- PubChem. (n.d.). 2-Methylbenzofuran. National Center for Biotechnology Information.

- Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from a relevant organic chemistry resource.

- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(9), 1108-1116.

- Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. Spectroscopy. Aromatic substitution effects. Canadian Journal of Chemistry, 43(3), 479-497.

- Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin.

- ACD/Labs. (n.d.). NMR Prediction.

- Mestrelab Research. (n.d.). Mnova NMRPredict.

- Chemaxon. (n.d.). Marvin - Chemical Drawing Software.

- CAS. (n.d.). NMR Database for Faster Structural Data.

- Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436-448.

- University College London. (n.d.). Chemical shifts.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

- YouTube. (2023, May 15). NMR 5: Coupling Constants.

- El-Faghi, M. S., Gali, A. M., & El-Sheik, M. Y. (1982). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Journal of the Chemical Society of Pakistan, 4(3), 137-140.

- PubChem. (n.d.). 5-Iodo-2-methylbenzofuran. National Center for Biotechnology Information.

- Santa Cruz Biotechnology. (n.d.). 5-Iodo-2-methylbenzofuran. Retrieved from a relevant chemical supplier website.

- CymitQuimica. (n.d.). 5-Iodo-2-methylbenzofuran. Retrieved from a relevant chemical supplier website.

- BLD Pharm. (n.d.). 5-Iodo-2-methylbenzofuran. Retrieved from a relevant chemical supplier website.

- ResearchGate. (n.d.). Aromatic region of 1 H NMR spectra for deuterated benzene solutions of....

Sources

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 5-Iodo-2-methylbenzofuran

This technical guide provides a comprehensive analysis and detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Iodo-2-methylbenzofuran. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of NMR spectroscopy as applied to this specific heterocyclic compound. In the absence of a publicly available experimental spectrum, this guide establishes a robust, scientifically-grounded prediction of the chemical shifts, coupling constants, and splitting patterns based on foundational NMR principles and data from analogous structures.

Introduction: The Structural Significance of 5-Iodo-2-methylbenzofuran

Benzofuran scaffolds are prevalent in a multitude of natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[1] The introduction of a methyl group at the 2-position and an iodine atom at the 5-position of the benzofuran ring system creates a molecule, 5-Iodo-2-methylbenzofuran (C₉H₇IO), with unique electronic and steric properties.[2][3] These substitutions are anticipated to significantly influence the magnetic environment of the protons, leading to a distinct and interpretable ¹H NMR spectrum. Understanding this spectrum is crucial for the structural elucidation and purity assessment of this compound in synthetic and medicinal chemistry applications.

Theoretical Framework for Spectral Prediction

The prediction of a ¹H NMR spectrum for a substituted aromatic compound relies on the principle of substituent additivity. The chemical shift of a proton on an aromatic ring is influenced by the electronic effects (both inductive and resonance) of all substituents on the ring. By analyzing the known spectra of parent compounds and monosubstituted analogues, we can estimate the chemical shifts in a polysubstituted system.

For 5-Iodo-2-methylbenzofuran, our predictive model will utilize:

-

Base Values: The ¹H NMR spectrum of 2-methylbenzofuran will serve as our foundational dataset for the protons on the benzofuran ring system.

-

Substituent Chemical Shifts (SCS): The effect of the iodine substituent on the benzene ring protons will be estimated by referencing the ¹H NMR data of iodobenzene.[4] The iodine atom is an interesting case, as it is deactivating yet ortho-, para-directing. Its influence on proton chemical shifts is a combination of its electron-withdrawing inductive effect and its electron-donating resonance effect, along with magnetic anisotropy and steric effects.[5][6]

-

Coupling Constants: The splitting patterns of the aromatic protons will be predicted based on established ranges for ortho (³J, typically 6-10 Hz), meta (⁴J, typically 1-3 Hz), and potential long-range couplings (⁵J).[7][8]

Predicted ¹H NMR Spectrum of 5-Iodo-2-methylbenzofuran

The structure of 5-Iodo-2-methylbenzofuran, with the IUPAC numbering of the protons, is presented below.

Figure 1. Structure of 5-Iodo-2-methylbenzofuran with proton numbering.

Detailed Spectral Analysis (Predicted)

The predicted ¹H NMR spectrum of 5-Iodo-2-methylbenzofuran is expected to exhibit five distinct signals: one singlet for the methyl group, one singlet for the furan proton, and three signals for the aromatic protons on the benzene ring.

-

2-Methyl Protons (2-CH₃):

-

Predicted Chemical Shift (δ): ~2.45 ppm. In the parent 2-methylbenzofuran, the methyl signal appears around 2.4-2.5 ppm. The iodine at the 5-position is distant and its effect on the methyl group's chemical shift is expected to be negligible.

-

Predicted Multiplicity: Singlet (s). These protons have no adjacent proton neighbors to couple with.

-

-

H-3 Proton:

-

Predicted Chemical Shift (δ): ~6.4 - 6.5 ppm. The H-3 proton of 2-methylbenzofuran is typically found around 6.4 ppm. The iodine at C-5 is not expected to significantly alter the electronic environment of this proton.

-

Predicted Multiplicity: Singlet (s). This proton is too far from the aromatic protons for significant coupling. While very weak long-range coupling to the methyl protons or H-4 might exist, it is unlikely to be resolved.

-

-

H-4 Proton:

-

Predicted Chemical Shift (δ): ~7.8 - 7.9 ppm. In iodobenzene, the proton ortho to the iodine is significantly deshielded and appears around 7.67 ppm.[4] The H-4 proton in 5-Iodo-2-methylbenzofuran is ortho to the iodine substituent. We can therefore predict a downfield shift for this proton.

-

Predicted Multiplicity: Doublet (d). This proton will be split by the adjacent H-6 proton (meta coupling).

-

Predicted Coupling Constant (J): ~1.5 - 2.0 Hz (⁴J). This is a typical value for a four-bond meta coupling in an aromatic system.[9]

-

-

H-6 Proton:

-

Predicted Chemical Shift (δ): ~7.2 - 7.3 ppm. The H-6 proton is meta to the iodine atom. In iodobenzene, the meta protons are the least affected by the iodine, appearing around 7.30 ppm.[4]

-

Predicted Multiplicity: Doublet of doublets (dd). This proton is coupled to H-4 (meta coupling) and H-7 (ortho coupling).

-

Predicted Coupling Constants (J):

-

⁴J (H-6, H-4) ≈ 1.5 - 2.0 Hz

-

³J (H-6, H-7) ≈ 8.0 - 8.5 Hz (a typical ortho coupling constant).[10]

-

-

-

H-7 Proton:

-

Predicted Chemical Shift (δ): ~7.4 - 7.5 ppm. The H-7 proton is para to the iodine atom. In iodobenzene, the para proton is found at approximately 7.05 ppm.[4] However, in the benzofuran system, the H-7 proton is also adjacent to the oxygen-containing furan ring, which will influence its chemical shift.

-

Predicted Multiplicity: Doublet (d). This proton will be split by the adjacent H-6 proton (ortho coupling).

-

Predicted Coupling Constant (J): ~8.0 - 8.5 Hz (³J). This will be the same ortho coupling constant observed for the H-6 signal.

-

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| 2-CH₃ | ~2.45 | s (singlet) | - |

| H-3 | ~6.45 | s (singlet) | - |

| H-4 | ~7.85 | d (doublet) | ⁴J ≈ 1.8 |

| H-6 | ~7.25 | dd (doublet of doublets) | ⁴J ≈ 1.8, ³J ≈ 8.2 |

| H-7 | ~7.45 | d (doublet) | ³J ≈ 8.2 |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate the predicted spectral data, the following experimental protocol is recommended for acquiring a high-resolution ¹H NMR spectrum of 5-Iodo-2-methylbenzofuran.

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of 5-Iodo-2-methylbenzofuran. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution of coupling patterns. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS signal.

-

Data Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Typical acquisition parameters:

- Spectral width: ~16 ppm

- Pulse angle: 30-45 degrees

- Acquisition time: ~2-4 seconds

- Relaxation delay: 1-2 seconds

- Number of scans: 8-16 (adjust as needed for adequate signal-to-noise ratio)

-

Data Processing: a. Apply a Fourier transform to the free induction decay (FID). b. Phase correct the spectrum manually. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate all signals to determine the relative number of protons. e. Analyze the multiplicities and measure the coupling constants for all split signals.

Conclusion

This technical guide provides a detailed, theory-based prediction of the ¹H NMR spectrum of 5-Iodo-2-methylbenzofuran. The predicted chemical shifts, multiplicities, and coupling constants offer a valuable reference for scientists working with this compound, aiding in its identification and characterization. The provided experimental protocol outlines the necessary steps to acquire an experimental spectrum to confirm these predictions. Further two-dimensional NMR experiments, such as COSY and HMBC, could be employed for unambiguous assignment of all proton and carbon signals.

References

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

PubChem. (n.d.). 5-Iodo-2-methylbenzofuran. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy Data. University of Wisconsin. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylbenzofuran. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

MedCrave. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Iodo-2-methylbenzofuran | CymitQuimica [cymitquimica.com]

- 3. 5-Iodo-2-methylbenzofuran | C9H7IO | CID 3856046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Iodobenzene(591-50-4) 1H NMR [m.chemicalbook.com]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acdlabs.com [acdlabs.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

Introduction to 5-Iodo-2-methylbenzofuran and the Role of ¹³C NMR

An In-depth Technical Guide to the ¹³C NMR of 5-Iodo-2-methylbenzofuran

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Iodo-2-methylbenzofuran. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the theoretical underpinnings of chemical shifts in substituted benzofuran systems, offers a predictive framework for spectral assignment, and outlines a robust experimental protocol for data acquisition. The insights herein are grounded in established spectroscopic principles and data from analogous structures to provide a self-validating guide for the structural elucidation of this important synthetic intermediate.

5-Iodo-2-methylbenzofuran is a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and materials science.[1] The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules. The introduction of an iodine atom at the 5-position provides a reactive handle for further functionalization through cross-coupling reactions, while the 2-methyl group influences the electronic properties and steric profile of the molecule.

Unambiguous structural confirmation is paramount in any synthetic workflow. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides precise information about the carbon skeleton of a molecule. Each unique carbon atom in a structure produces a distinct signal (resonance) in the spectrum, with its position (chemical shift, δ) being exquisitely sensitive to its local electronic environment. This guide will detail the expected ¹³C NMR spectrum of 5-Iodo-2-methylbenzofuran, explaining the rationale behind the chemical shift of each carbon atom.

Theoretical Principles: Predicting Chemical Shifts in Substituted Benzofurans

Direct experimental ¹³C NMR data for 5-Iodo-2-methylbenzofuran is not widely published. Therefore, a predictive analysis based on the foundational principles of substituent effects is the most scientifically rigorous approach. We can construct a reliable predicted spectrum by deconstructing the molecule into its core components—the benzofuran nucleus, the 2-methyl group, and the 5-iodo group—and analyzing their individual and combined effects.

The Benzofuran Core

The benzofuran system consists of nine unique carbon atoms. The chemical shifts of the parent benzofuran molecule serve as our baseline. Aromatic and heteroaromatic carbons typically resonate between δ 100 and 160 ppm.[2][3]

The Influence of the 2-Methyl Group

The methyl group (CH₃) at the C-2 position is a weak electron-donating group (EDG) through an inductive effect. Its primary impact is a significant downfield shift (deshielding) on the carbon to which it is attached (C-2) and a more modest effect on adjacent carbons. The methyl carbon itself will appear far upfield, typically in the δ 10-20 ppm range.[4]

The Influence of the 5-Iodo Group

The iodine substituent at the C-5 position has two opposing electronic effects on the aromatic ring:

-

Inductive Effect (-I): As a halogen, iodine is electronegative and withdraws electron density through the sigma bond network, which tends to deshield nearby carbons.

-

Resonance Effect (+M): The lone pairs on the iodine atom can be delocalized into the aromatic π-system, donating electron density.

However, for ¹³C NMR, the most dominant influence of iodine (and bromine) is the "heavy atom effect." This is a shielding (upfield shift) phenomenon experienced by the carbon atom directly bonded to the heavy halogen (the ipso-carbon). This effect is so pronounced that it often counteracts any deshielding from inductive effects, resulting in a signal that is significantly upfield compared to the corresponding carbon in the unsubstituted parent compound.[5][6] The effect on other carbons in the ring (ortho, meta, para) is more complex but generally follows predictable patterns of substituent chemical shift (SCS) effects.[7]

Predicted ¹³C NMR Spectrum and Assignment

By combining the baseline shifts of 2-methylbenzofuran with the known substituent effects of iodine, we can predict the ¹³C NMR spectrum of 5-Iodo-2-methylbenzofuran. The numbering convention used for assignment is shown in the diagram below.

Caption: Structure and standard numbering of the benzofuran ring.

The predicted chemical shifts are summarized in the table below. These values are estimated based on additive rules and comparison with known data for 2-methylbenzofuran and iodobenzene.[4][6]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-2 | ~156.5 | Quaternary carbon, significantly deshielded by the adjacent oxygen and the methyl substituent. |

| C-3 | ~102.0 | Shielded carbon adjacent to the oxygen and C-2. |

| C-3a | ~129.0 | Quaternary carbon at the ring junction. Moderately affected by the iodo group. |

| C-4 | ~129.5 | Deshielded aromatic CH, ortho to the iodine atom. |

| C-5 | ~85.0 | Key Signal: The ipso-carbon attached to iodine. Strongly shielded by the heavy atom effect.[5] |

| C-6 | ~114.0 | Aromatic CH, ortho to the iodine atom. |

| C-7 | ~124.0 | Aromatic CH, meta to the iodine atom. |

| C-7a | ~154.0 | Quaternary carbon at the ring junction, deshielded by the adjacent oxygen. |

| -CH₃ | ~14.5 | Methyl carbon, highly shielded and found in the typical aliphatic region. |

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for ¹³C NMR Acquisition

This section provides a self-validating, field-proven protocol for acquiring a high-quality ¹³C NMR spectrum. The causality behind each step is explained to ensure reproducibility and accuracy.

Sample Preparation

-

Analyte: Weigh approximately 20-30 mg of 5-Iodo-2-methylbenzofuran. Rationale: This provides a sufficient concentration for a good signal-to-noise ratio in a reasonable number of scans, especially for quaternary carbons which have long relaxation times.

-

Solvent: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak at δ 77.16 ppm, which serves as a convenient internal reference.[2]

-

Standard: Tetramethylsilane (TMS) is often added as an internal standard for precise chemical shift calibration to δ 0.00 ppm. However, modern spectrometers can accurately reference the residual solvent signal.[5]

-

Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube. Rationale: Solid impurities can degrade spectral resolution by disrupting the magnetic field homogeneity.

Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended.

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Key Parameters:

-

Spectral Width (SW): ~240 ppm (from -10 to 230 ppm). Rationale: This range comfortably covers all expected carbon signals from the upfield methyl to potentially downfield quaternary carbons.

-

Acquisition Time (AQ): ~1.0-1.5 seconds. Rationale: Balances resolution with experimental time.

-

Relaxation Delay (D1): 5-10 seconds. Rationale: This is a critical parameter. Quaternary carbons (like C-2, C-3a, C-5, C-7a) lack attached protons and thus relax much more slowly. A longer delay is essential to allow these carbons to fully relax between pulses, ensuring their signals are not attenuated and can be accurately integrated if needed.

-

Number of Scans (NS): 1024 to 4096 scans. Rationale: Due to the low natural abundance of ¹³C (~1.1%), signal averaging is required to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

Data Processing

-

Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the CDCl₃ solvent peak to δ 77.16 ppm.

Visualization of Experimental and Analytical Workflow

The logical flow from sample preparation to final spectral assignment is a critical, self-validating system.

Caption: Workflow for ¹³C NMR analysis of 5-Iodo-2-methylbenzofuran.

Conclusion

The ¹³C NMR spectrum of 5-Iodo-2-methylbenzofuran is characterized by nine distinct signals. The most informative and unambiguous resonance for structural confirmation is the ipso-carbon C-5, which is predicted to appear at an unusually high field (around δ 85.0 ppm) due to the heavy atom effect of iodine. The remaining signals can be confidently assigned based on established substituent effects on the benzofuran framework. By employing the detailed experimental protocol provided, researchers can acquire high-quality, reproducible data. This guide serves as a comprehensive resource, blending theoretical prediction with practical application to facilitate the confident structural elucidation of 5-Iodo-2-methylbenzofuran and related compounds in a drug discovery or materials science setting.

References

-

Crystal structure of 5-iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved January 7, 2026, from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved January 7, 2026, from [Link]

-

2-Methylbenzofuran. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 7, 2026, from [Link]

-

Benzofuran, 2-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

-

Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (2023). Journal of Pharmaceutical Negative Results. Retrieved January 7, 2026, from [Link]

-

and explaining 13C NMR spectrum of 1-iodo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved January 7, 2026, from [Link]

-

13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2018). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Benzofuran - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

Sources

- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-Methylbenzofuran | C9H8O | CID 20263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Iodobenzene(591-50-4) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

The Supramolecular Architecture of 5-Iodo-2-methylbenzofuran Derivatives: A Technical Guide to Crystal Structure and Engineering

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] The strategic introduction of substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide focuses on the 5-iodo-2-methylbenzofuran framework, providing an in-depth exploration of its crystal structure. We will dissect the causal relationships between the molecular design and the resulting supramolecular architecture, with a particular emphasis on the role of halogen bonding. This document serves as a technical resource, offering field-proven insights into the synthesis, crystallization, and structural analysis of these derivatives, aiming to empower researchers in the rational design of novel therapeutic agents.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The fusion of a benzene ring with a furan ring creates a rigid, planar system that can be readily functionalized at various positions. The introduction of a methyl group at the 2-position and an iodine atom at the 5-position imparts specific characteristics that are of great interest in drug design and materials science.

The iodine substituent is particularly noteworthy. Beyond its effect on the molecule's mass and lipophilicity, it acts as a powerful tool in crystal engineering. Iodine's ability to form halogen bonds—specific and directional non-covalent interactions—allows for the predictable assembly of molecules in the solid state.[3][4][5] This control over the crystal packing is paramount, as the solid-state structure of a pharmaceutical compound directly influences its stability, solubility, and bioavailability.

This guide will provide a comprehensive overview of the synthesis, crystallization, and detailed crystal structure analysis of 5-iodo-2-methylbenzofuran derivatives, offering a deeper understanding of their supramolecular chemistry.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to understanding the crystal structure of a 5-iodo-2-methylbenzofuran derivative begins with its synthesis and subsequent crystallization. The following protocols are generalized from established literature methods and represent a robust starting point for researchers.

General Synthetic Pathway

The synthesis of 5-iodo-2-methylbenzofuran derivatives often involves a multi-step process, with iodocyclization being a key strategy.[2] A common approach is outlined below. The causality behind these steps lies in the strategic construction of the benzofuran core followed by the introduction of desired substituents.

Caption: Generalized synthetic workflow for 5-Iodo-2-methylbenzofuran derivatives.

Experimental Protocol: Synthesis of a 5-Iodo-2-methylbenzofuran Derivative

-

O-Alkylation: To a solution of a substituted phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, 1.5 eq.). Stir the mixture at room temperature for 30 minutes. Add propargyl bromide (1.2 eq.) dropwise and heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC). After cooling, filter the solid and concentrate the filtrate under reduced pressure. The residue is the crude O-propargylated phenol.

-

Iodocyclization: Dissolve the crude O-propargylated phenol in a solvent such as dichloromethane or acetonitrile. Add an iodinating agent (e.g., I₂, N-iodosuccinimide, 1.1 eq.) and a base (e.g., NaHCO₃, 2.0 eq.). Stir the reaction at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with an organic solvent. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the 5-iodo-2-methylbenzofuran core.

-

Further Derivatization (Optional): The iodine atom serves as a handle for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce additional diversity.

Single Crystal Growth: The Art of Crystallization

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. The choice of solvent and crystallization technique is determined by the solubility and stability of the compound.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/petroleum ether) is left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals.

-

Solvent Diffusion: A solution of the compound in a "good" solvent is carefully layered with a "poor" solvent in which the compound is less soluble. Diffusion of the poor solvent into the good solvent gradually decreases the solubility of the compound, inducing crystallization at the interface.

-

Vapor Diffusion: A concentrated solution of the compound in a relatively low-boiling-point solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is insoluble. The vapor of the volatile solvent diffuses into the solution, causing the compound to crystallize.

The Crystal Structure: A Supramolecular Perspective

The solid-state architecture of 5-iodo-2-methylbenzofuran derivatives is governed by a delicate interplay of non-covalent interactions. X-ray crystallography reveals the precise arrangement of molecules in the crystal lattice.

Key Crystallographic Data: A Comparative Analysis

The following table summarizes the crystallographic data for representative 5-iodo-2-methylbenzofuran derivatives, providing a basis for structural comparison.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 5-iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran | C₁₆H₁₃IO₃S | Triclinic | P-1 | 7.2161(1) | 10.5267(2) | 11.3442(2) | 111.540(1) | 90.882(1) | 108.760(1) | [3] |

| 5-iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran | C₁₆H₁₃IO₂S | Monoclinic | P2₁/c | 14.3793(3) | 11.4519(2) | 9.6419(2) | 90 | 107.854(1) | 90 | [4] |

| 5-Iodo-2,7-dimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran | C₁₇H₁₅IO₃S | Monoclinic | P2₁/c | 11.5480(5) | 9.9394(4) | 14.8911(6) | 90 | 107.611(1) | 90 | [5] |

| 2-(3-fluorophenyl)-5-iodo-3-methylsulfinyl-1-benzofuran | C₁₅H₁₀FIO₂S | Triclinic | P-1 | 8.1348(3) | 8.6378(3) | 10.8350(4) | 86.063(1) | 82.088(1) | 66.408(1) | [6] |

Dominant Intermolecular Interactions

The supramolecular assembly of these derivatives is primarily directed by a combination of halogen bonds, hydrogen bonds, and π-π stacking interactions.

Caption: Key intermolecular interactions governing the crystal packing.

-

Halogen Bonding: The iodine atom at the 5-position is the key player in forming halogen bonds. The electron-withdrawing nature of the benzofuran ring system creates a region of positive electrostatic potential (a σ-hole) on the iodine atom, allowing it to interact favorably with nucleophilic atoms like oxygen (from sulfonyl or sulfinyl groups) or even other iodine atoms.[7] These C-I···O and C-I···I interactions are highly directional and contribute significantly to the stability of the crystal lattice. For instance, in 5-iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran, a notable I···O contact of 3.103 Å is observed.[4]

-

Hydrogen Bonding: While lacking classical hydrogen bond donors, these molecules often exhibit weak C-H···O hydrogen bonds. The hydrogen atoms of the methyl group or the aromatic rings can interact with the oxygen atoms of the sulfonyl or sulfinyl groups, forming networks of interconnected molecules.

-

π-π Stacking: The planar benzofuran ring system and any appended aryl groups readily participate in π-π stacking interactions. These can be either face-to-face or slipped-stack arrangements, further stabilizing the crystal structure. In 5-iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran, π–π interactions between the furan and benzene rings are observed with centroid–centroid distances of 3.667 Å and 3.701 Å.[3]

Structure-Activity Relationship and Applications

The precise three-dimensional arrangement of molecules in the crystal, as dictated by the interactions described above, has profound implications for the compound's properties and potential applications, particularly in drug development.

The Role of Halogenation in Biological Activity

The introduction of a halogen atom, such as iodine, into the benzofuran scaffold has been shown to enhance biological activity, particularly anticancer properties.[3] This is attributed to the ability of halogens to form halogen bonds with biological targets, thereby improving binding affinity.[3] The position of the halogen is a critical determinant of its biological effect.

Implications for Drug Development

A thorough understanding of the crystal structure of 5-iodo-2-methylbenzofuran derivatives is invaluable for:

-